molecular formula C8H15NO2 B058284 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone CAS No. 111479-22-2

1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone

Cat. No. B058284
M. Wt: 157.21 g/mol
InChI Key: FJMSUFXIECAXGE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone, also known as HMP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. HMP is a piperidine derivative that has a unique structure, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B) enzymes. COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement and mood.

Biochemical And Physiological Effects

1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the activity of MAO-B, which may help to protect dopaminergic neurons from degeneration. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone in lab experiments is its high yield of synthesis. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has also been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone. One direction is to further explore its potential use in the treatment of Parkinson's disease. Another direction is to investigate its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone, which may lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone involves the reaction of piperidine with formaldehyde in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone. The yield of 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone synthesis is high, making it an attractive compound for further research.

Scientific Research Applications

1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has been extensively studied for its potential use in medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases. 1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the degeneration of dopaminergic neurons.

properties

CAS RN

111479-22-2

Product Name

1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h8,10H,2-6H2,1H3/t8-/m0/s1

InChI Key

FJMSUFXIECAXGE-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@H]1CO

SMILES

CC(=O)N1CCCCC1CO

Canonical SMILES

CC(=O)N1CCCCC1CO

Origin of Product

United States

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